molecular formula C11H11Cl2N B1279584 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane CAS No. 66504-40-3

1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane

Cat. No. B1279584
CAS RN: 66504-40-3
M. Wt: 228.11 g/mol
InChI Key: BSMNRYCSBFHEMQ-KCJUWKMLSA-N
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Description

1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane is a compound that belongs to the class of 3-azabicyclo[3.1.0]hexanes, which are nitrogen-containing heterocycles. These structures are significant due to their presence in various biologically active natural products, drugs, and agrochemicals .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexanes has been approached through various methods. A key strategy involves the insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom, which has been shown to yield these compounds in up to 94% . Another method includes a three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water, which is noted for its eco-friendliness and high yields . Additionally, the synthesis of 2-azabicyclo[2.1.1]hexanes, which share a similar structural motif, has been achieved starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride using a photochemical method followed by several transformation steps .

Molecular Structure Analysis

The molecular structure of 3-azabicyclo[3.1.0]hexanes is characterized by a three-membered ring fused to a five-membered ring containing a nitrogen atom. The synthesis of these compounds often involves strategies that allow for the control of stereochemistry, which is crucial for their potential biological activity . The stereocontrolled synthesis of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthons, for example, is achieved by suppressing competitive oxygen neighboring group participation .

Chemical Reactions Analysis

3-Azabicyclo[3.1.0]hexanes can undergo various chemical reactions due to their reactive nature. For instance, they can react with nucleophiles to give azetidin-2-ones, which serve as building blocks for carbapenem nuclei . The reactivity of the C–H bond toward insertion increases with different substituents, which can be exploited to synthesize optically active derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-azabicyclo[3.1.0]hexanes are influenced by their unique bicyclic structure and the substituents attached to the rings. These compounds can be synthesized with different functional groups, such as hydroxy, carboxylic, or amino derivatives, which will affect their solubility, reactivity, and potential biological activity . The presence of the nitrogen atom within the ring system also contributes to their basicity and ability to participate in hydrogen bonding, which can be important for their interaction with biological targets .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of various 3-azabicyclo[3.1.0]hexanes, including derivatives similar to 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane, has been explored through various methods. Notably, a synthesis involving 1,5-C–H insertion of cyclopropylmagnesium carbenoids has been developed, yielding these compounds in high yields (Kimura et al., 2015).

  • Chemical Reactivity : The 1-azabicyclo[3.1.0]hexane structure is key in ficellomycin, a natural product with biological activities. It undergoes guanidyl modification essential for its biological activity, indicating the chemical reactivity and potential for modifications in this compound class (Kurosawa et al., 2020).

Pharmacological Applications

  • Potential as a Triple Reuptake Inhibitor : Derivatives of 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane have been identified as potent and selective triple reuptake inhibitors, showing high in vitro potency and selectivity at serotonin, norepinephrine, and dopamine transporters. Such characteristics suggest their potential use in treating conditions like depression (Micheli et al., 2010).

  • Antidepressant-like Actions : Specifically, DOV 21,947, a compound closely related to 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane, demonstrates antidepressant-like effects in animal models without significant increases in motor activity. This suggests its potential application in mood disorders treatment (Skolnick et al., 2003).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11/h1-3,8,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMNRYCSBFHEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane
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1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane
Reactant of Route 3
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane
Reactant of Route 4
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane
Reactant of Route 5
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane
Reactant of Route 6
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane

Citations

For This Compound
68
Citations
JP Tizzano, DS Stribling, D Perez-Tilve, A Strack… - … of Pharmacology and …, 2008 - ASPET
Selective inhibitors of biogenic amine (eg, serotonin, norepinephrine, and dopamine) uptake exhibit varying degrees of safety and efficacy as antiobesity agents. Moreover, preclinical …
Number of citations: 29 jpet.aspetjournals.org
F Micheli, P Cavanni, R Arban… - Journal of medicinal …, 2010 - ACS Publications
The discovery of new highly potent and selective triple reuptake inhibitors is reported. The new classes of 1-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes and 6-(aryl)-6-[alkoxyalkyl]-…
Number of citations: 68 pubs.acs.org
P Skolnick, P Popik, A Janowsky, B Beer… - European journal of …, 2003 - Elsevier
DOV 21,947 [(+)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride] inhibits the reuptake of [ 3 H]serotonin, [ 3 H]norepinephrine, and [ 3 H]dopamine in human …
Number of citations: 219 www.sciencedirect.com
N Center, F Bymaster, IN Brownsburg, W Piskorski… - a-research.sakura.ne.jp
(57) ABSTRACT The present invention relates to (+)-1-(3, 4-dichlorophenyl)-3-azabicyclo [3.1. 0| hexane and pharmaceutically acceptable active salts, polymorphs, glycosylated …
Number of citations: 0 a-research.sakura.ne.jp
P Skolnick, P Krieter, J Tizzano, A Basile… - CNS drug …, 2006 - Wiley Online Library
DOV 216,303 [(±)‐1‐(3,4‐dichlorophenyl)‐3‐azabicyclo‐[3.1.0]hexane hydrochloride] is the prototype of a class of compounds referred to as “triple” reuptake inhibitors. Such …
Number of citations: 126 onlinelibrary.wiley.com
BJ Caldarone, NE Paterson, J Zhou, D Brunner… - … of Pharmacology and …, 2010 - ASPET
Triple reuptake inhibitors (TRIs) that block the dopamine transporter (DAT), norepinephrine transporter, and serotonin transporter are being developed as a new class of antidepressant …
Number of citations: 30 jpet.aspetjournals.org
AS Basile, A Janowsky, K Golembiowska… - … of Pharmacology and …, 2007 - ASPET
Bicifadine (1-p-tolyl-3-azabicyclo[3.1.0]hexane) inhibits monoamine neurotransmitter uptake by recombinant human transporters in vitro with a relative potency of norepinephrine > …
Number of citations: 82 jpet.aspetjournals.org
JP Tizzano, DS Stribling, D Perez-Tilve, A Strack… - … of Pharmacology and …, 2007 - ASPET
Abbreviations: AAALAC, Association for assessment and accrediatation of laboratory animal caretakers; AFIS, Automated food intake monitoring system; Alb, Albumen; ALT, Alanine …
Number of citations: 4 jpet.aspetjournals.org
DE Marks - Drugs of the Future, 2012 - access.portico.org
Amitifadine (EB-1010, DOV-21947) is a “triple reuptake inhibitor” that inhibits the reuptake of serotonin, norepinephrine and dopamine with relative in vitro potencies of 1: 2: 8. In …
Number of citations: 2 access.portico.org
Z Chen, J Yang, P Skolnick - Transporters as Targets for Drugs, 2009 - Springer
The evolution of antidepressants over the past four decades has involved the replacement of drugswith a multiplicity of effects (eg, TCAs) by those with selective actions (ie, SSRIs). This …
Number of citations: 4 link.springer.com

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